Silodosin glucuronide sodium is an active metabolite of silodosin, which is a selective antagonist of the alpha-1A adrenergic receptor. This compound plays a significant role in the treatment of benign prostatic hyperplasia, a condition characterized by an enlarged prostate that causes urinary difficulties. Silodosin glucuronide sodium is formed through metabolic processes that involve glucuronidation, a common phase II metabolic pathway that enhances the solubility and excretion of drugs.
Silodosin glucuronide sodium is classified as a glucuronide, specifically an O-glucuronide, due to the attachment of a glucuronic acid moiety to the hydroxyl group of silodosin. It is produced endogenously in the body following the administration of silodosin. The compound's chemical identifier is 879292-24-7, and it can be sourced from various chemical suppliers for research purposes .
The synthesis of silodosin glucuronide has been challenging due to the complex nature of O-glycosylation reactions involving nitrogen-containing compounds like silodosin. The first successful synthesis was reported by Jun Zhou and colleagues in 2017, who utilized perbenzoylated D-glucuronosyl N-phenyltrifluoroacetimidate as a donor. This method involved careful control of reaction conditions to avoid undesired side reactions, such as acyl migration and orthoester formation .
Technical Details:
The molecular structure of silodosin glucuronide sodium is complex, with a molecular weight of 693.6 g/mol. It features several functional groups:
The structural formula can be represented as follows:
This indicates the presence of multiple carbon, hydrogen, fluorine, nitrogen, and oxygen atoms, reflecting its complex nature .
The primary chemical reaction involved in the formation of silodosin glucuronide is O-glycosylation. This reaction typically requires specific conditions to ensure selectivity and yield. The process can be summarized as follows:
Technical Details:
Silodosin glucuronide sodium acts primarily by selectively antagonizing alpha-1A adrenergic receptors located in the prostate and bladder neck. This action leads to relaxation of smooth muscle in these areas, resulting in improved urinary flow and reduced symptoms associated with benign prostatic hyperplasia.
Process:
Silodosin glucuronide sodium has several scientific applications:
In vivo studies have identified multiple metabolites resulting from silodosin metabolism, including phase I and phase II metabolites, highlighting its complex pharmacokinetic profile .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3